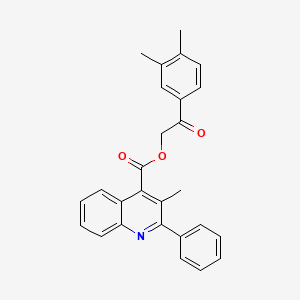
2-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(((3-(2-Chlorophényl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)méthyl)phénol est un composé organique complexe appartenant à la classe des dérivés de triazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(((3-(2-Chlorophényl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)méthyl)phénol implique généralement les étapes suivantes :
Formation du cycle triazole : L’étape initiale implique la réaction du 2-chlorobenzaldéhyde avec la thiosemicarbazide pour former le 3-(2-chlorophényl)-5-mercapto-4H-1,2,4-triazole.
Iminométhylation : Le dérivé de triazole est ensuite mis en réaction avec le salicylaldéhyde sous reflux en présence d’un catalyseur approprié, tel que l’acide acétique glacial, pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe mercapto, conduisant à la formation de disulfures.
Réduction : Les réactions de réduction peuvent cibler le groupe imino, le convertissant en amine.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.
Réduction : Borohydrure de sodium ou hydrure d’aluminium et de lithium.
Substitution : Agents halogénants ou agents nitrants en milieu acide.
Principaux produits
Oxydation : Disulfures.
Réduction : Amines.
Substitution : Dérivés halogénés ou nitrés.
4. Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut agir comme un ligand en chimie de coordination, formant des complexes avec les métaux de transition.
Synthèse : Utilisé comme intermédiaire dans la synthèse d’autres molécules organiques complexes.
Biologie
Activité antimicrobienne : Présente des propriétés antimicrobiennes potentielles contre diverses souches bactériennes et fongiques.
Inhibition enzymatique : Peut agir comme un inhibiteur pour certaines enzymes, ce qui le rend utile dans la recherche biochimique.
Médecine
Développement de médicaments : Candidat potentiel pour le développement de nouveaux agents thérapeutiques en raison de ses activités biologiques.
Industrie
Science des matériaux : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, comme la résistance à la corrosion.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Biology
Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents due to its biological activities.
Industry
Material Science: Used in the development of new materials with specific properties, such as corrosion resistance.
Mécanisme D'action
Le composé exerce ses effets par le biais de divers mécanismes, notamment :
Inhibition enzymatique : Se lie au site actif des enzymes, inhibant leur activité.
Coordination métallique : Forme des complexes stables avec les ions métalliques, affectant leur disponibilité et leur activité biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(((3-(2-Chlorophényl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)méthyl)phénol
- 2-(((3-(2-Isopropylphényl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)méthyl)phénol
- 2-(((3-(2-Méthoxyphényl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)méthyl)phénol
Unicité
La présence du groupe 2-chlorophényl et du groupe mercapto dans le cycle triazole confère au 2-(((3-(2-Chlorophényl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)méthyl)phénol des propriétés chimiques et biologiques uniques, le distinguant des autres composés similaires.
Propriétés
Numéro CAS |
160285-05-2 |
|---|---|
Formule moléculaire |
C15H11ClN4OS |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11ClN4OS/c16-12-7-3-2-6-11(12)14-18-19-15(22)20(14)17-9-10-5-1-4-8-13(10)21/h1-9,21H,(H,19,22)/b17-9+ |
Clé InChI |
LBJXTNKRBYEIPB-RQZCQDPDSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040392.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040396.png)
![N-(2-bromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040403.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12040417.png)

![Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12040425.png)
![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate](/img/structure/B12040439.png)
![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040447.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12040454.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B12040465.png)
![3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B12040471.png)
